molecular formula C18H16N4O3 B11647952 N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11647952
M. Wt: 336.3 g/mol
InChI Key: AHYVJSDPIVBMQS-YBFXNURJSA-N
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Description

N'-[(E)-(2-Hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by:

  • 2-Hydroxyphenylmethylene group: Facilitates metal chelation and hydrogen bonding, critical for biological interactions.
  • 2-Methoxyphenyl substituent: Provides electron-donating effects, enhancing solubility and modulating electronic properties.
  • (E)-Configuration: Confirmed via X-ray crystallography in structurally similar compounds (e.g., ) .

The target compound’s structure balances lipophilicity (methoxy) and reactivity (hydroxyl), making it a candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-17-9-5-3-7-13(17)14-10-15(21-20-14)18(24)22-19-11-12-6-2-4-8-16(12)23/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

AHYVJSDPIVBMQS-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazole derivatives, including N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. These compounds are evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. For instance, pyrazole derivatives have been shown to inhibit lipid peroxidation and enhance antioxidant enzyme activities in biological systems .

Anticancer Potential

The compound has been investigated for its anticancer properties. Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrazole compounds could induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of pyrazole derivatives. Compounds similar to this compound have been synthesized and tested in animal models, showing promising results in reducing seizure activity .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their potential applications in catalysis and materials development due to their unique electronic properties and structural versatility .

Photophysical Properties

The photophysical properties of pyrazole derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. Their ability to absorb light and emit fluorescence can be harnessed for developing efficient light-emitting materials .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of appropriate hydrazones with aldehydes or ketones. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Study on Antioxidant Properties

A study published in a peer-reviewed journal evaluated various pyrazole derivatives for their antioxidant activity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited superior antioxidant capabilities compared to standard antioxidants like ascorbic acid, highlighting their potential use in pharmaceutical formulations aimed at oxidative stress-related conditions .

Anticancer Research

Another significant study focused on the anticancer effects of pyrazole derivatives on breast cancer cell lines. The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis and blocking cell cycle progression, showcasing their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can lead to the inhibition of enzyme activity or the modulation of cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key analogs and their substituent-driven properties:

Compound Name Substituents Key Structural/Electronic Features Biological Activity Reference
Target Compound 2-Hydroxyphenylmethylene, 2-Methoxyphenyl Methoxy (electron-donating), hydroxyphenyl (chelating) Anticancer (inferred from analogs)
SPH (Salicylaldehyde-pyrazole-benzoylhydrazone) Benzyl, phenyl Bidentate ligand; lacks methoxy, higher lipophilicity Active against lung carcinoma cells
3-(2-Chlorophenyl) Analog () 2-Chlorophenyl Chloro (electron-withdrawing); increased lipophilicity Not explicitly reported
E-DPPC () 2,4-Dichlorobenzylidene Strong electron-withdrawing effects; rigid structure Analyzed via DFT; enhanced stability
5-Chloro-2-Thienyl Derivative () 5-Chloro-2-thienyl Sulfur-containing heterocycle; chloro substituent Not specified; potential enhanced binding
4-tert-Butylbenzyl Derivative () 4-tert-Butylbenzyl Bulky tert-butyl group; alters steric profile Induces apoptosis in A549 lung cancer cells

Key Research Findings

Electronic Effects :

  • Methoxy groups (electron-donating) improve solubility and may enhance interactions with polar residues in biological targets .
  • Chloro and dichloro substituents (electron-withdrawing) increase stability and lipophilicity but may reduce hydrogen-bonding capacity .

Biological Activity: SPH (): Demonstrated activity against lung carcinoma cells via bidentate coordination to metal ions, suggesting chelation is critical for mechanism . 4-tert-Butylbenzyl Derivative (): Induced apoptosis in A549 cells, highlighting the role of steric bulk in modulating cytotoxicity .

Computational Insights :

  • DFT studies () reveal that electron-withdrawing groups (e.g., Cl) lower HOMO-LUMO gaps, increasing reactivity. Methoxy groups stabilize molecular orbitals, favoring charge transfer .

Crystallographic Data :

  • Single-crystal X-ray analyses () confirm the (E)-configuration of the imine bond, essential for maintaining planar geometry and π-π stacking interactions .

Biological Activity

N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound characterized by its unique molecular structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

  • Molecular Formula : C18H16N4O3
  • Molecular Weight : 336.34 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1285494-11-2

The compound features a pyrazole ring, which is known for its role as a pharmacophore in various biologically active molecules. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups enhances its solubility and biological interaction potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The pyrazole moiety has been associated with inhibitory effects on various cancer cell lines, including:

  • Lung Cancer (A549)
  • Colorectal Cancer (HT-29)
  • Liver Cancer (SMMC-7721)

In vitro assays suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. Studies indicate that derivatives of pyrazole exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism.
  • Metal Ion Coordination : It can form complexes with metal ions, altering enzyme functions and inhibiting their activity.
  • Reactive Oxygen Species (ROS) Modulation : This compound may influence ROS levels within cells, contributing to oxidative stress that can lead to cell death in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
AntimicrobialModerate
Anti-inflammatoryPotential

Case Study: Anticancer Activity

In a recent study published in Nature, researchers evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. This compound was found to significantly reduce cell viability at concentrations as low as 10 µM, with IC50 values indicating strong potency compared to standard chemotherapeutics .

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